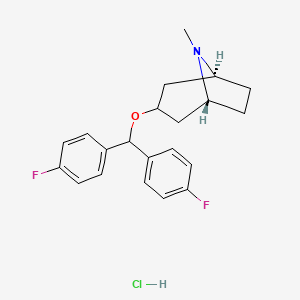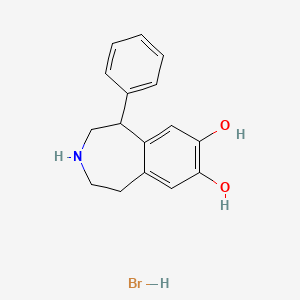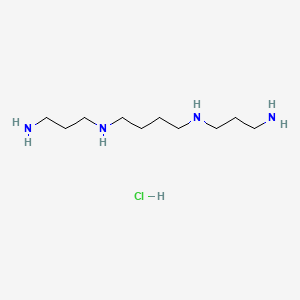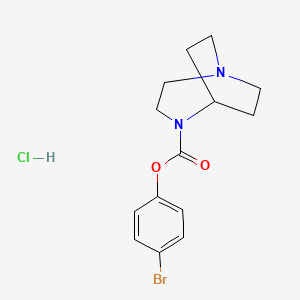
SSR 180711 hydrochloride
Overview
Description
SSR 180711 hydrochloride is an orally active, selective, and reversible α7 acetylcholine nicotinic receptor (n-AChRs) partial agonist . It can act on rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) . SSR 180711 hydrochloride increases glutamatergic neurotransmission, ACh release, and long-term potentiation (LTP) in the hippocampus .
Molecular Structure Analysis
The molecular formula of SSR 180711 hydrochloride is C14H18BrClN2O2 . The InChI string representation of its structure isInChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13 (4-2-11)19-14 (18)17-10-9-16-7-5-12 (17)6-8-16;/h1-4,12H,5-10H2;1H . The canonical SMILES representation is C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl . Chemical Reactions Analysis
SSR 180711 hydrochloride is selective for the α7 receptor subtype compared to α4β2, α3β2, α3β4, and α1β1γδ human n-AChR subtypes (IC 50 >5 μM). SSR 180711 hydrochloride (10 μM) has no inhibition (lower than 50%) for the ionic channels, neurotransmitter, or peptide receptors .Physical And Chemical Properties Analysis
The molecular weight of SSR 180711 hydrochloride is 361.66 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass is 360.02402 g/mol, and the monoisotopic mass is also 360.02402 g/mol .Scientific Research Applications
SSR 180711 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cognitive Enhancement: SSR 180711 hydrochloride has been shown to enhance episodic memory, which is the ability to recall specific events, situations, and experiences. It reverses deficits in retention of episodic memory induced by MK-801, suggesting its potential use in treating cognitive impairments .
Neurotransmitter Modulation: This compound increases extracellular dopamine levels in the rat prefrontal cortex, indicating its role in modulating neurotransmitter systems. This could have implications for treating conditions associated with dopamine dysregulation .
Antidepressant Properties: SSR 180711 hydrochloride exhibits antidepressant-like properties, which could make it a candidate for developing new treatments for depression .
Schizophrenia Treatment: It has been linked to the α7 n-AChR gene, which is associated with deficits in auditory and sensory gating in schizophrenic patients. This suggests its potential application in schizophrenia treatment .
Alzheimer’s Disease Therapy: SSR 180711 hydrochloride has been in phase II clinical trials for the treatment of Alzheimer’s disease, indicating its possible use in managing this neurodegenerative disorder .
Enhancement of Neurotransmission: The compound can increase glutamatergic neurotransmission and acetylcholine release, as well as long-term potentiation (LTP) in the hippocampus, which are critical processes for learning and memory .
7. Potential Use in Nervous System Diseases Given its various effects on neurotransmission and cognitive functions, SSR 180711 hydrochloride may have broader applications in treating other nervous system diseases beyond those already mentioned .
Research Tool in Neuropharmacology: Due to its selective and reversible action on α7 n-AChRs, SSR 180711 hydrochloride serves as a valuable research tool for studying the role of these receptors in neuropharmacology .
Tocris Bioscience R&D Systems MedChemExpress Nature Synapse Pharmacodia
Mechanism of Action
Target of Action
SSR 180711 hydrochloride is an orally active, selective, and reversible partial agonist for the α7 acetylcholine nicotinic receptor (α7 n-AChRs) . The α7 n-AChRs are a type of ionotropic acetylcholine receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic transmission .
Mode of Action
SSR 180711 hydrochloride interacts with its primary target, the α7 n-AChRs, by binding to it . It can act on both rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) .
Biochemical Pathways
Upon activation of the α7 n-AChRs, SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine (ACh) release, and long-term potentiation (LTP) in the hippocampus . These biochemical changes can enhance synaptic plasticity, which is crucial for learning and memory processes .
Pharmacokinetics
SSR 180711 hydrochloride rapidly penetrates into the brain (ID50=8 mg/kg; p.o.) . It dose-dependently inhibits the specific [3H]α-BTX binding in the mouse brain (ID50=8.3 and 7.5 mg/kg for p.o. and i.p., respectively) . This suggests that SSR 180711 hydrochloride has good bioavailability and can effectively reach its target in the brain .
Result of Action
The activation of α7 n-AChRs by SSR 180711 hydrochloride results in increased extracellular acetylcholine (ACh) levels in the hippocampus and prefrontal cortex of freely moving rats . It also dose-dependently increases the firing rate . These molecular and cellular effects contribute to the compound’s ability to enhance episodic memory and reverse MK-801-induced deficits in retention of episodic memory .
properties
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SSR 180711 hydrochloride | |
CAS RN |
446031-79-4 | |
| Record name | SSR-180711 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR-180711 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)


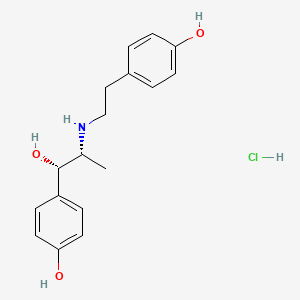
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)


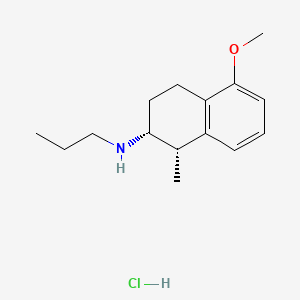
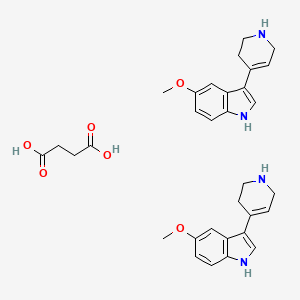
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)
